1-(2-Aminothiazol-5-YL)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

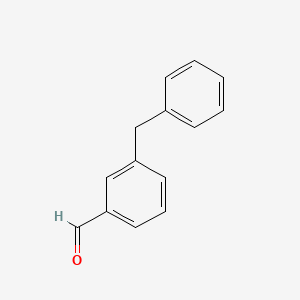

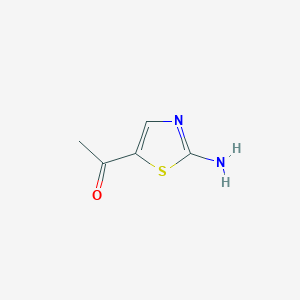

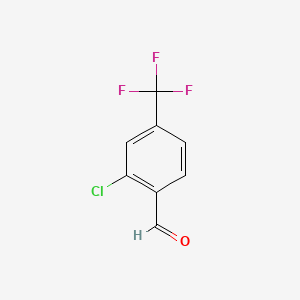

“1-(2-Aminothiazol-5-YL)ethanone” is a chemical compound with the molecular formula C5H6N2OS . It is also known by its IUPAC name "1-(2-amino-1,3-thiazol-5-yl)ethanone" .

Synthesis Analysis

The synthesis of “1-(2-Aminothiazol-5-YL)ethanone” involves several steps. For instance, 2-Bromoacetoacetaldehyde, obtained in a previous step, is dissolved in ethanol. Thiourea is added and the reaction mixture is stirred at room temperature for 24 hours and under reflux for 3 hours. The resulting solid is isolated by filtration, washed with ethanol, and dried under vacuum .

Molecular Structure Analysis

The molecular structure of “1-(2-Aminothiazol-5-YL)ethanone” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Aminothiazol-5-YL)ethanone” are complex and varied. For instance, it can be used in the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties .

Physical And Chemical Properties Analysis

“1-(2-Aminothiazol-5-YL)ethanone” is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Aplicaciones Científicas De Investigación

Pharmaceutical Drug Synthesis

1-(2-Aminothiazol-5-yl)ethanone serves as a building block in the synthesis of various pharmaceutical drugs. Its thiazole ring is a common motif in many therapeutic agents due to its bioactive properties. For instance, it’s used in the synthesis of antimicrobial agents like sulfathiazole and antiretroviral drugs such as ritonavir . The compound’s ability to act as a precursor in the formation of complex drug molecules makes it invaluable in medicinal chemistry.

Anticancer Research

Thiazole derivatives, including 1-(2-Aminothiazol-5-yl)ethanone, have been studied for their potential anticancer properties. They are used to create compounds that can inhibit cancer cell growth and proliferation. For example, tiazofurin, a notable anticancer drug, contains a thiazole ring as part of its structure .

Antidiabetic Activity

Research has shown that thiazole compounds exhibit antidiabetic activity. 1-(2-Aminothiazol-5-yl)ethanone can be modified to produce molecules that may interact with biological targets involved in diabetes management, offering a pathway for the development of new antidiabetic medications .

Antimicrobial and Antifungal Applications

The thiazole ring is known for its antimicrobial and antifungal activities. Derivatives of 1-(2-Aminothiazol-5-yl)ethanone have been synthesized and tested for these properties, providing a basis for new treatments against various bacterial and fungal infections .

Material Science

This compound is also relevant in material science, where it can be used in the synthesis of organic compounds that function as photographic sensitizers or as components in the production of liquid crystals and dyes . Its structural versatility allows for the creation of materials with desired optical and electronic properties .

Antioxidant Properties

Thiazole derivatives are known to possess antioxidant properties. By incorporating 1-(2-Aminothiazol-5-yl)ethanone into various molecular frameworks, researchers can explore its efficacy in neutralizing free radicals and potentially develop new antioxidant therapies .

Neurological Disorders

Compounds containing the thiazole ring, such as 1-(2-Aminothiazol-5-yl)ethanone, have been investigated for their potential in treating neurological disorders. They may play a role in the development of drugs for conditions like Alzheimer’s disease, showcasing the compound’s importance in neuropharmacology .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKIEXPVXXFORX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30520781 |

Source

|

| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminothiazol-5-YL)ethanone | |

CAS RN |

53159-71-0 |

Source

|

| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)